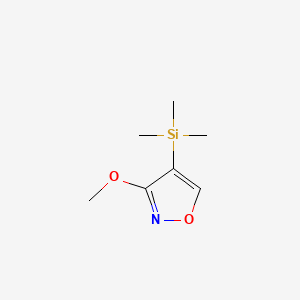
5-Chloro-2-cyclopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-cyclopropylpyridine is an organic compound with the molecular formula C8H8ClN. It is a chlorinated derivative of pyridine, featuring a cyclopropyl group at the second position and a chlorine atom at the fifth position. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chlorination of Cyclopropylpyridine: One common synthetic route involves the chlorination of cyclopropylpyridine using chlorine gas or a suitable chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions.
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative of cyclopropylpyridine is diazotized and then treated with copper(I) chloride to introduce the chlorine atom.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions under optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-grade quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound N-oxide.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in the formation of 2-cyclopropylpyridine.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or aryl halides, along with a suitable base, are used for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide
Reduction: 2-cyclopropylpyridine
Substitution: Various alkyl or aryl substituted pyridines
Scientific Research Applications
5-Chloro-2-cyclopropylpyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
5-Chloro-2-cyclopropylpyridine is structurally similar to other chlorinated pyridines, such as 2-chloropyridine and 3-chloropyridine. the presence of the cyclopropyl group at the second position makes it unique in terms of reactivity and biological activity. The cyclopropyl group can influence the electronic properties of the pyridine ring, leading to different chemical behaviors compared to its analogs.
Comparison with Similar Compounds
2-Chloropyridine
3-Chloropyridine
2-Chloro-5-cyclopropylpyridine
Properties
Molecular Formula |
C8H8ClN |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
5-chloro-2-cyclopropylpyridine |
InChI |
InChI=1S/C8H8ClN/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
AJAQSVPUWMVQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


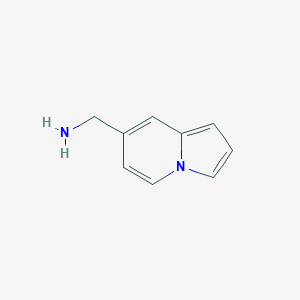
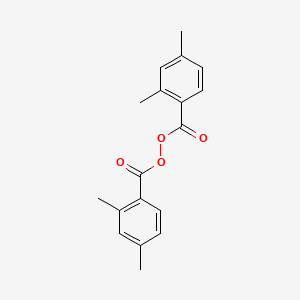
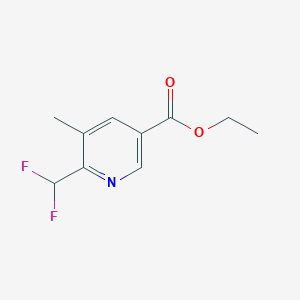

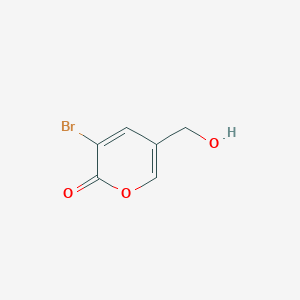
![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15330863.png)
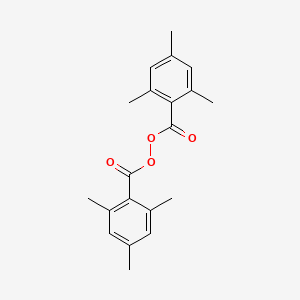
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15330872.png)
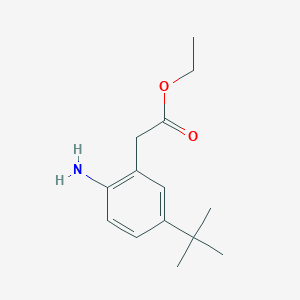

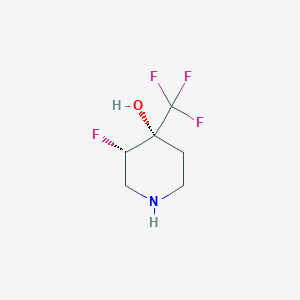
![7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330892.png)
![2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole](/img/structure/B15330898.png)
